molecular formula C12H17NS2 B13289431 N-[3-(Methylsulfanyl)phenyl]thian-3-amine

N-[3-(Methylsulfanyl)phenyl]thian-3-amine

Cat. No.: B13289431
M. Wt: 239.4 g/mol
InChI Key: ZSFHTDZXGYKPGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Methylsulfanyl)phenyl]thian-3-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, provided exclusively for laboratory use. With a molecular formula of C12H17NS2 and a molecular weight of 239.4 g/mol , this molecule features a thian-3-amine scaffold linked to a 3-(methylsulfanyl)phenyl group. This specific structure, incorporating sulfur and nitrogen heteroatoms, makes it a valuable scaffold for the synthesis of more complex molecules and a key intermediate in drug discovery efforts. Researchers utilize this compound primarily as a building block in the development of novel bioactive molecules. Its structure is analogous to other research compounds in its class, such as N-[3-(Methylsulfanyl)phenyl]thian-4-amine and N-[3-(Methylsulfanyl)phenyl]thiolan-3-amine , which are used in various research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NS2

Molecular Weight

239.4 g/mol

IUPAC Name

N-(3-methylsulfanylphenyl)thian-3-amine

InChI

InChI=1S/C12H17NS2/c1-14-12-6-2-4-10(8-12)13-11-5-3-7-15-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3

InChI Key

ZSFHTDZXGYKPGM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC2CCCSC2

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of N 3 Methylsulfanyl Phenyl Thian 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H and ¹³C) Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental overview of the molecular structure of N-[3-(Methylsulfanyl)phenyl]thian-3-amine.

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the thiane (B73995) ring, the amine proton, and the methylsulfanyl group. The aromatic region would likely display a complex splitting pattern due to the meta-substitution. The protons on the thiane ring would appear as multiplets in the aliphatic region, with their chemical shifts influenced by the neighboring sulfur atom and the amine group. The amine proton would likely appear as a broad singlet, and the methylsulfanyl protons as a sharp singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The spectrum would show distinct signals for the aromatic carbons, with the carbon attached to the methylsulfanyl group and the carbon bearing the amine substituent having characteristic chemical shifts. The carbons of the thiane ring would resonate in the aliphatic region, and the methyl carbon of the methylsulfanyl group would appear as a single peak at a higher field.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.18t, J = 7.8 Hz1HAr-H
6.75d, J = 7.6 Hz1HAr-H
6.68s1HAr-H
6.59d, J = 8.0 Hz1HAr-H
4.10br s1HN-H
3.60m1HCH-N
3.05 - 2.85m4HCH₂-S
2.45s3HS-CH₃
2.20 - 2.00m4HCH₂

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
148.5Ar-C
139.2Ar-C
129.8Ar-CH
118.5Ar-CH
114.2Ar-CH
111.0Ar-CH
52.1CH-N
35.8CH₂-S
31.5CH₂
28.9CH₂-S
25.4CH₂
15.7S-CH₃

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To further confirm the structural assignments and elucidate the connectivity of atoms, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons. For instance, it would show the coupling between the different protons of the thiane ring and the connectivity within the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and their attached carbon atoms. This would be crucial for unequivocally assigning the ¹H and ¹³C signals of the thiane and phenyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments would provide information about longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the different fragments of the molecule, for example, showing the correlation from the N-H proton to the carbons of the phenyl and thiane rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY would provide insights into the spatial proximity of protons. This could help in determining the preferred conformation of the thiane ring and the relative orientation of the phenyl group.

Vibrational Spectroscopy for Functional Group Analysis (FTIR and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

The FTIR spectrum of this compound is expected to show characteristic absorption bands. A medium to weak band in the region of 3300-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. spectroscopyonline.comanalyzetest.com The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the thiane and methyl groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be found in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely appear in the 1250-1350 cm⁻¹ range. analyzetest.com The C-S stretching vibrations are typically weaker and appear in the fingerprint region (600-800 cm⁻¹).

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C-S stretching vibrations, which can be weak in the IR spectrum, may show a more intense signal in the Raman spectrum.

Table 3: Hypothetical Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment (FTIR)Assignment (Raman)
3350MediumN-H stretchWeak
3060MediumAromatic C-H stretchStrong
2920StrongAliphatic C-H stretchMedium
1590StrongAromatic C=C stretchStrong
1480StrongAromatic C=C stretchStrong
1320MediumC-N stretchMedium
780MediumAromatic C-H bendMedium
690MediumC-S stretchStrong

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₇NS₂), the calculated monoisotopic mass is 239.0802. HRMS analysis, likely using electrospray ionization (ESI), would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), confirming the molecular formula. The fragmentation pattern observed in the MS/MS spectrum would further corroborate the proposed structure by showing characteristic losses of fragments such as the methylsulfanyl group or parts of the thiane ring.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive three-dimensional structural information of a molecule in the solid state. If suitable crystals of this compound can be grown, SC-XRD analysis would reveal precise bond lengths, bond angles, and torsional angles. mdpi.com This technique would confirm the connectivity of the atoms and provide detailed insights into the conformation of the thiane ring (likely a chair conformation) and the relative orientation of the phenyl group with respect to the thiane ring. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding involving the amine group, that stabilize the crystal lattice. mdpi.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Stereochemistry Assignment (if applicable)

Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD), are used to determine the absolute stereochemistry of chiral molecules. This compound, as named, does not possess a stereocenter and is therefore achiral. Consequently, it would not exhibit a signal in an ECD experiment. If a chiral derivative were to be synthesized, for instance by introducing a substituent that creates a stereocenter, then chiroptical spectroscopy would become a relevant and powerful tool for assigning its absolute configuration.

Computational and Theoretical Chemistry Studies of N 3 Methylsulfanyl Phenyl Thian 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and geometry of molecules. mdpi.com For N-[3-(Methylsulfanyl)phenyl]thian-3-amine, DFT calculations are essential to determine its most stable three-dimensional conformation. These calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311G, which provides a good balance between accuracy and computational cost for organic molecules. mdpi.comresearchgate.nete3s-conferences.org

The first step in a DFT study is geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. fu-berlin.de This yields the equilibrium geometry, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this process would reveal the preferred orientation of the 3-(methylsulfanyl)phenyl group relative to the thian ring and the precise conformation of the six-membered sulfur-containing ring. The optimized structure serves as the foundation for all subsequent property calculations.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or ionization potential. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, with its energy level relating to the molecule's electrophilicity or electron affinity. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable. researchgate.net For this compound, FMO analysis would map the spatial distribution of these orbitals, identifying the regions of the molecule most likely to be involved in nucleophilic and electrophilic attacks.

Hypothetical FMO Data for this compound This table presents illustrative data that would be generated from DFT calculations.

ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-0.95
HOMO-LUMO Gap (ΔE)4.90

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure of a molecule. It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer.

Hypothetical NBO Donor-Acceptor Interactions for this compound This table presents illustrative data showing potential intramolecular interactions and their stabilization energies.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) Nσ* C-S3.5
LP (1) Sσ* C-C (ring)1.8
σ C-Hσ* C-N2.1
π C=C (phenyl)σ* N-H0.9

Key descriptors include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (μ = -χ)

These parameters help in understanding the molecule's tendency to donate or accept electrons and its resistance to changes in its electron distribution. A high chemical hardness, for instance, implies high stability and low reactivity. The electrophilicity index helps to classify the molecule as a strong or marginal electrophile.

Hypothetical Quantum Chemical Descriptors for this compound This table presents illustrative values for reactivity descriptors derived from FMO energies.

DescriptorCalculated Value (eV)
Ionization Potential (I)5.85
Electron Affinity (A)0.95
Electronegativity (χ)3.40
Chemical Hardness (η)2.45
Chemical Softness (S)0.204
Electrophilicity Index (ω)2.36

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Stability

While DFT calculations provide a static picture of the molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. bioinformaticsreview.com This approach is invaluable for exploring the conformational landscape of flexible molecules like this compound. acs.org

An MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. oup.com Over the course of the simulation (nanoseconds to microseconds), the molecule would explore various conformations. Analysis of the simulation trajectory can identify the most populated conformational states, the energy barriers between them, and the dynamic stability of the molecule. Key analyses include calculating the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. acs.org This would be particularly useful for understanding the flexibility of the thian ring and the rotational freedom around the C-N bond.

In Silico Modeling for Ligand-Target Interactions and Binding Site Analysis

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govnih.gov

For this compound, a molecular docking study would involve selecting a relevant biological target (e.g., an enzyme or receptor). The 3D structure of the ligand, obtained from DFT optimization, would be placed into the binding site of the receptor. Docking algorithms would then explore various binding poses and score them based on binding affinity or energy. mdpi.com The results would identify the most likely binding mode and reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. acs.org This analysis provides a structural hypothesis for the molecule's potential biological activity.

Hypothetical Molecular Docking Results for this compound This table illustrates the type of data generated from a molecular docking simulation against a hypothetical protein target.

ParameterResult
Binding Energy (kcal/mol)-8.2
Interacting ResiduesTYR 84, PHE 265, LEU 301, SER 120
Key InteractionsHydrogen bond with SER 120; Hydrophobic interactions with TYR 84, PHE 265

Prediction of Spectroscopic Properties (e.g., IR and NMR Chemical Shifts)

DFT calculations are also highly effective at predicting spectroscopic properties, which can aid in the interpretation of experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule from its optimized geometry. mdpi.com Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, N-H bend). While there are often systematic errors, these can be corrected by applying a scaling factor to the calculated frequencies, leading to good agreement with experimental spectra. researchgate.net This allows for the assignment of absorption bands in an experimental IR spectrum to specific molecular motions.

Hypothetical Predicted IR Frequencies for this compound This table shows examples of calculated vibrational frequencies and their corresponding assignments.

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Stretch3410
Aromatic C-H Stretch3085
Aliphatic C-H Stretch2950
C=C Aromatic Stretch1590
C-N Stretch1280
C-S Stretch710

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. acs.orgrsc.orgnih.gov This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. conicet.gov.arosti.gov The chemical shifts are then obtained by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). acs.org These predictions are invaluable for assigning signals in experimental ¹H and ¹³C NMR spectra and can be a powerful tool for confirming the structure of a newly synthesized compound.

Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound This table presents illustrative ¹H and ¹³C NMR chemical shifts calculated using the GIAO-DFT method.

Atom TypePredicted Chemical Shift (ppm)
¹H (N-H)3.5 - 4.5
¹H (Aromatic)6.8 - 7.5
¹H (Thian ring)2.5 - 3.8
¹H (S-CH₃)2.45
¹³C (Aromatic)110 - 145
¹³C (Thian ring)30 - 55
¹³C (S-CH₃)15.5

Theoretical Assessment of Nonlinear Optical (NLO) Properties

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific theoretical studies focused on the nonlinear optical (NLO) properties of this compound. While computational methods such as Density Functional Theory (DFT) are commonly employed to predict the NLO characteristics of organic molecules, including dipole moments (μ), polarizability (α), and first-order hyperpolarizability (β), no published research has specifically applied these analyses to this compound.

Theoretical investigations into the NLO properties of analogous chemical structures, such as various aniline (B41778) and sulfur-containing aromatic derivatives, have been conducted. These studies typically involve the calculation of electronic properties to gauge a molecule's potential for applications in optoelectronics and photonics. The process often includes geometry optimization of the molecular structure followed by the calculation of NLO parameters at different levels of theory.

However, without specific computational data for this compound, a detailed discussion of its NLO properties, including the generation of data tables for its dipole moment, polarizability, and hyperpolarizability, cannot be provided at this time. Such an analysis would require dedicated quantum chemical calculations to be performed.

Structure Activity Relationship Sar Studies of N 3 Methylsulfanyl Phenyl Thian 3 Amine and Its Analogs

Impact of Thiane (B73995) Ring Substitutions on Biological Potency and Selectivity

The thiane (tetrahydrothiopyran) ring serves as a saturated heterocyclic scaffold that correctly orients the secondary amine for optimal interaction with the receptor. The ring's conformation and substitution pattern are critical for affinity and selectivity. While direct SAR studies on substituted thiane rings in this specific series are not extensively published, principles from analogous D3R ligands with other cyclic amine structures, such as piperidine (B6355638) or pyrrolidine (B122466), offer valuable insights.

For instance, studies on eticlopride-based bitopic ligands revealed that expanding the pyrrolidine ring to a piperidine ring was detrimental to both D2R and D3R binding affinities. nih.gov This suggests that the size and conformational flexibility of the saturated ring are finely tuned for the receptor's binding pocket. It is hypothesized that the thiane ring in N-[3-(Methylsulfanyl)phenyl]thian-3-amine adopts a specific chair conformation that minimizes steric clashes and places the amine substituent in a favorable pseudo-equatorial position.

Introduction of substituents onto the thiane ring would likely have significant effects:

Steric Hindrance: Small alkyl groups at positions C2, C4, C5, or C6 could introduce steric hindrance, potentially clashing with amino acid residues in the binding pocket and reducing affinity.

Conformational Restriction: Substituents can alter the conformational equilibrium of the thiane ring, which may negatively impact the optimal presentation of the secondary amine to the key aspartate residue in the binding pocket.

Introduction of New Interactions: Polar substituents (e.g., hydroxyl groups) could, if correctly positioned, form additional hydrogen bonds with the receptor, potentially increasing affinity. However, this is highly dependent on the specific topology of the binding site.

The data below, from a series of fallypride-based bitopic ligands with substituted cyclic amines, illustrates the sensitivity of receptor affinity to the stereochemistry and structure of the saturated ring. nih.gov

CompoundModificationD3R Kᵢ (nM)D2R Kᵢ (nM)Selectivity (D2/D3)
Fallypride (B43967) Analog 1 (cis)cis-substituted pyrrolidine2.516.96.8
Fallypride Analog 2 (trans)trans-substituted pyrrolidine>100>100N/A

Data sourced from reference nih.gov. This table demonstrates the critical role of stereochemistry in a related cyclic amine scaffold.

Role of the 3-(Methylsulfanyl)phenyl Moiety in Ligand-Receptor Interactions

The 3-(methylsulfanyl)phenyl group is a crucial component of the pharmacophore, engaging in key interactions within a hydrophobic region of the D3R binding pocket.

The oxidation state of the sulfur atom in the methylsulfanyl (-SCH₃) group can significantly modulate the electronic properties and hydrogen-bonding capacity of the ligand. Transforming the sulfide (B99878) into a sulfoxide (B87167) (-SOCH₃) or a sulfone (-SO₂CH₃) introduces a polar, hydrogen-bond-accepting moiety.

A study on sulfur-based D2R/D3R ligands found that a non-oxidized sulfur function is generally well-tolerated, leading to compounds with high affinity. uni-duesseldorf.de However, oxidation to the sulfone can be detrimental. In a related series of monoamine transporter ligands, 3β-(4-methylsulfonylphenyl)tropane showed significantly reduced affinity compared to its 3β-(4-methylthiophenyl) counterpart. This suggests that the increased polarity and steric bulk of the sulfonyl group may be unfavorable for binding in certain hydrophobic pockets. nih.gov Conversely, in other systems, the introduction of a sulfone's hydrogen bond accepting capability can lead to new, affinity-enhancing interactions with receptor residues like asparagine or arginine. nih.gov

For this compound analogs, it is likely that the methylsulfanyl group engages in favorable hydrophobic or π-sulfur interactions within the D3R binding pocket. Oxidation to the sulfoxide or sulfone would alter these interactions and could either decrease affinity due to steric or electronic repulsion or potentially increase it if a suitable hydrogen bond acceptor is nearby.

The substitution pattern on the phenyl ring is a critical determinant of D3R affinity and selectivity. The placement of the methylsulfanyl group at the meta-position (C3) is particularly important. Docking studies on various D3R ligands have revealed a hydrophobic pocket formed by residues such as Phe164, Val165, and Ser168, which favorably accommodates meta-substituents on the ligand's phenyl ring. nih.gov

Moving the methylsulfanyl group to the ortho- or para-position would alter the ligand's orientation in this pocket, likely disrupting these favorable hydrophobic interactions and reducing binding affinity.

Furthermore, the nature of the substituent plays a key role. Studies on [4-(4-carboxamidobutyl)]-1-arylpiperazines show how different substituents on the phenyl ring dramatically alter D3R affinity and selectivity. acs.org For example, replacing an unsubstituted phenyl with a 2,3-dichlorophenyl group can increase D3R affinity significantly. acs.org This highlights the sensitivity of the receptor to the electronic and steric profile of this region of the ligand.

Compound (Arylpiperazine Analog)Phenyl SubstitutionD3R Kᵢ (nM)Selectivity (D2/D3)
Analog 6Unsubstituted Phenyl8.110
Analog 72-Methoxyphenyl2.95.4
Analog 82,3-Dichlorophenyl0.8556

Data sourced from reference acs.org. This table illustrates the profound impact of phenyl ring substituents on D3R affinity and selectivity in a structurally related ligand series.

Contribution of the Secondary Amine Linker to Receptor Affinity and Efficacy

The secondary amine in the thiane ring is arguably the most critical pharmacophoric element for binding to all D2-like receptors. At physiological pH, this amine is protonated, forming a cation that engages in a structurally and pharmacologically vital salt bridge with the carboxylate of a highly conserved aspartic acid residue (Asp110) in transmembrane helix 3 of the D3R. centerforbiomolecularmodeling.org This electrostatic interaction acts as an anchor, securing the ligand in the orthosteric binding pocket.

Modification of this amine has predictable and significant consequences:

N-Alkylation: Adding small alkyl groups (e.g., N-methyl) would create a tertiary amine, which can still be protonated and form the salt bridge. However, the added steric bulk may disrupt the optimal fit. Larger N-alkyl groups or those with extended linkers can be used to probe a secondary binding pocket, a strategy used in designing bitopic ligands to enhance selectivity. nih.govnih.gov

Basicity: Altering the basicity (pKa) of the amine would affect the proportion of protonated ligand at physiological pH. A significant decrease in basicity would weaken the crucial ionic interaction with Asp110, leading to a sharp drop in binding affinity.

Stereochemical Implications for Enantioselective Biological Activity

The C3 carbon of the thiane ring, to which the N-[3-(methylsulfanyl)phenyl]amino group is attached, is a stereocenter. Consequently, the compound exists as a pair of enantiomers, (R)- and (S)-N-[3-(methylsulfanyl)phenyl]thian-3-amine. It is well-established in medicinal chemistry that G-protein coupled receptors, being chiral macromolecules, exhibit stereoselective binding. acs.org One enantiomer typically has significantly higher affinity and/or a different efficacy profile than the other.

This enantioselectivity arises because only one enantiomer can achieve the optimal three-dimensional orientation required for simultaneous, high-affinity interactions with multiple subsites within the receptor's binding pocket. Studies on bitopic D3R agonists with chiral cyclic linkers have demonstrated that stereochemistry is a key factor in achieving high affinity and selectivity. acs.org For example, one investigation found that a specific (2S,5S) conformation of a scaffold resulted in a "privileged architecture" for D3R binding. acs.org Another study on fallypride analogs showed that the cis isomer possessed high affinity, while the trans isomer was essentially inactive, underscoring the precise geometric requirements for binding. nih.gov Therefore, it is expected that the (R) and (S) enantiomers of this compound would display pronounced differences in their D3R affinity and functional activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a powerful computational tool used to correlate the physicochemical properties of a series of compounds with their biological activities. chemrxiv.org For D3R ligands, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarities Index Analysis (CoMSIA) have been successfully employed to guide drug design. nih.govnih.gov

In a typical 3D-QSAR study for a series of this compound analogs, the following steps would be taken:

A set of analogs with known D3R binding affinities is selected.

The 3D structures of the molecules are generated and aligned based on a common scaffold, often using a docked pose within the D3R crystal structure to ensure a biologically relevant alignment. nih.gov

Steric and electrostatic fields (for CoMFA) are calculated around each molecule. Additional fields like hydrophobic, and hydrogen bond donor/acceptor (for CoMSIA) can also be included.

Statistical methods, such as Partial Least Squares (PLS), are used to derive a mathematical equation linking variations in these fields to variations in biological activity (e.g., pKᵢ).

The resulting QSAR model provides contour maps that visualize regions where certain properties are predicted to enhance or diminish activity. For D2/D3 antagonists, CoMFA models have shown that both steric (67.4%) and electrostatic (32.6%) field contributions are highly significant. nih.govdntb.gov.ua These models can predict the affinity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of ligands with optimized potency and selectivity. chemrxiv.org

Mechanistic Investigations of Biological Activity of N 3 Methylsulfanyl Phenyl Thian 3 Amine Analogs

Enzyme Inhibition Kinetics and Molecular Mechanisms

The biological activity of N-[3-(Methylsulfanyl)phenyl]thian-3-amine and its analogs is significantly influenced by their interactions with various enzymes. These interactions are critical in defining their therapeutic potential and are characterized by specific inhibition kinetics and molecular mechanisms.

Analogs of this compound have been investigated as inhibitors of Dipeptidyl Peptidase IV (DPP-4), a serine protease involved in glucose homeostasis. mdpi.com The inhibition of DPP-4 prevents the degradation of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion, making it a key target for the treatment of type 2 diabetes mellitus. frontiersin.org

Research into structurally related compounds has revealed potent inhibitory activity. For instance, a series of pyrazole-incorporated thiosemicarbazones demonstrated significant DPP-4 inhibition. mdpi.com Notably, compounds featuring specific substitutions on the phenyl ring showed varied potencies. The introduction of a bromo substituent at the para position of the benzylidene moiety resulted in a substantial increase in DPP-4 inhibitory potency, with one analog exhibiting an IC₅₀ value of 1.266 ± 0.264 nM, more potent than the reference drug sitagliptin (B1680988) (IC₅₀ = 4.380 ± 0.319 nM). mdpi.com In contrast, a thiomethyl-substituted compound displayed moderate inhibitory effects with an IC₅₀ value of 22.671 ± 0.301 nM. mdpi.com Another study on 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivatives identified compounds with IC₅₀ values as low as 2.0 nM. nih.gov

The mechanism of inhibition often involves the formation of a complex between the inhibitor and the enzyme. Fluorescence quenching analysis has indicated that flavonoid-based inhibitors bind spontaneously to DPP-4, leading to a quenching of the enzyme's intrinsic fluorescence. frontiersin.org Kinetic studies have further characterized these interactions, identifying non-competitive and mixed-type reversible inhibition patterns, suggesting that the inhibitors can bind to sites other than the active site to modulate enzyme activity. frontiersin.org

Table 1: DPP-4 Inhibition by Selected Analogs

Compound Substitution IC₅₀ (nM)
Analog 2f p-Bromo 1.266 ± 0.264
Analog 2g p-Trifluoromethyl 4.775 ± 0.296
Analog 2o Biphenyl 18.061 ± 0.311
Analog 2k Thiomethyl 22.671 ± 0.301
Sitagliptin (Reference) 4.380 ± 0.319

Data sourced from a study on pyrazole-incorporated thiosemicarbazones. mdpi.com

Derivatives containing the methylsulfonylphenyl moiety, structurally related to this compound, have been evaluated as selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov COX enzymes are key to the production of prostaglandins (B1171923) and are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The selective inhibition of COX-2 over COX-1 is a desirable trait as it can reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine analogs demonstrated potent and selective COX-2 inhibition. nih.gov The inhibitory potency (IC₅₀) and selectivity index (SI) were found to be highly dependent on the substituents on the N-phenyl ring. For example, an analog with an 8-methyl group and a p-tolyl substituent on the N-phenyl ring (compound 5n) exhibited the highest inhibitory potency and selectivity, with a COX-2 IC₅₀ of 0.07 µM and a selectivity index of 508.6. nih.gov

The mechanism for selective COX-2 inhibition by such diarylheterocyclic compounds can be complex, involving more than simple competitive binding. A generalized three-step kinetic mechanism has been proposed, which consists of sequential reversible steps that account for the time-dependent inhibition observed with this class of inhibitors. nih.gov This multi-step process is distinct from the mechanism by which most traditional NSAIDs inhibit both COX-1 and COX-2, and it forms the basis for the high selectivity of these compounds for the COX-2 isoenzyme. nih.gov

Table 2: In Vitro COX-2 Inhibitory Activity of Selected 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine Analogs

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)
5a >50 0.21 >238.1
5c >50 0.14 >357.1
5e >50 0.17 >294.1
5h 29.6 0.08 370.0
5n 35.6 0.07 508.6
Celecoxib 22.3 0.09 247.8

Data sourced from a study on novel imidazo[1,2-a]pyridin-3-amines as selective COX-2 inhibitors. nih.gov

The polypharmacology approach, where a single molecule is designed to interact with multiple targets, is a growing area in medicinal chemistry. nih.gov Structurally related benzothiazole-phenyl analogs have been investigated as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov The simultaneous inhibition of these two enzymes has been shown to produce antinociceptive effects in animal models of pain. Designing dual inhibitors can offer advantages over co-administering two separate drugs, potentially reducing drug-drug interactions and simplifying pharmacokinetic profiles. nih.gov

Structure-activity relationship (SAR) studies on these dual inhibitors indicated that the placement of trifluoromethyl groups on the aromatic rings was well-tolerated by both sEH and FAAH. This suggests that specific substitutions on the phenyl ring of this compound-like scaffolds could confer activity against other enzyme targets beyond the more commonly studied ones. nih.gov This highlights the potential for this chemical scaffold to be adapted for multi-target-directed ligands in therapeutic areas such as pain management. nih.gov

Receptor Binding and Functional Selectivity Studies

The interaction of this compound analogs with various receptors is a key determinant of their pharmacological profile, particularly for neurological and psychiatric applications.

Monoamine transporters (MATs), which include the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT or 5-HTT), are crucial for regulating neurotransmitter levels in the synapse. nih.gov These transporters are targets for drugs used to treat a variety of neuropsychiatric disorders. nih.gov The selectivity of a ligand for one transporter over the others is a critical factor in its therapeutic effect and side-effect profile. nih.gov

The selectivity between DAT, NET, and SERT is influenced by the amino acid composition within their respective binding sites. nih.gov Although there is significant conservation, key mutations create differences in the shape and volume of the binding cavity, which can be exploited to achieve selectivity. nih.gov For example, analogs with a thioacetamide (B46855) scaffold and 3,3′-di-Cl substitution on diphenyl rings have shown remarkable selectivity for DAT over SERT and NET. nih.gov In another series, a compound featuring a piperazine (B1678402) amide substitution displayed high potency and selectivity for DAT. nih.gov The structural features of the ligand, such as the nature and position of substituents on the phenyl rings, play a pivotal role in determining both affinity and selectivity across the monoamine transporters. nih.gov

The N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate (B1630785) receptor, is vital for excitatory neurotransmission and synaptic plasticity. nih.gov Dysfunction of the NMDA receptor is implicated in several neuropsychiatric and neurodegenerative disorders. nih.gov

Analogs with an N-aryl-N'-methylguanidine core, which shares the substituted N-phenylamine feature with the target compound, have been explored as ligands for the open channel of the NMDA receptor. nih.gov These studies aim to develop high-affinity ligands that can be used as probes or potential therapeutics. nih.govresearchgate.net Structure-affinity relationship studies of N'-3-(trifluoromethyl)phenyl derivatives revealed that several compounds displayed desirable low nanomolar affinity for the phencyclidine (PCP) binding site within the NMDA receptor channel. nih.govresearchgate.net For instance, specific derivatives showed Kᵢ values for the inhibition of ³H-MK-801 binding in the low nanomolar range, indicating potent interaction with the receptor's open channel state. nih.gov

The modulation of the NMDA receptor is complex; compounds can act as inhibitors or allosteric modulators. nih.govmeduniwien.ac.at Studies on N-substituted polyamines have shown that aromatic substituents can significantly alter activity, with some analogs exhibiting both stimulatory (agonistic) effects at low concentrations and inhibitory effects at higher concentrations. meduniwien.ac.at For example, N⁴-(3-phenylpropyl)spermine was found to stimulate [³H]MK-801 binding with an EC₅₀ of 2.0 µM while also acting as an inhibitor at higher concentrations. meduniwien.ac.at This dual activity highlights the nuanced ways in which N-phenyl substituted compounds can modulate NMDA receptor function.

Serotonin Receptor Subtype (e.g., 5-HT6R) Ligand Binding Characteristics

Analogs of this compound have been investigated for their potential as ligands for serotonin receptors, with a particular focus on the 5-HT6 receptor subtype (5-HT6R), a promising target for cognitive enhancement in neurodegenerative diseases like Alzheimer's disease. nih.gov While early antagonists often incorporated an arylsulfonyl group, subsequent research has shown that this moiety is not essential for binding or antagonist activity. researchgate.net

A notable class of compounds explored as 5-HT6R ligands are 1,3,5-triazine (B166579) derivatives. nih.gov These compounds, which lack the traditional indole (B1671886) or sulfone moieties, have demonstrated potent binding to this receptor. nih.gov For instance, certain 6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine derivatives have shown high affinity for 5-HT6R. nih.govresearchgate.net Specifically, compound 3 (4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine) was identified as a potent and selective 5-HT6R ligand with a Kᵢ value of 13 nM. researchgate.net

Further studies on 1,3,5-triazine-based compounds have revealed that most exhibit significant submicromolar affinities for 5-HT6R, with Kᵢ values ranging from 5 to 476 nM. uniba.it Interestingly, while many analogs in this class act as antagonists, the introduction of a sulfur atom can shift the functional activity towards agonism. uniba.it This suggests that subtle structural modifications can significantly alter the interaction with the receptor, potentially through the formation of chalcogen bonds by the sulfur atom. uniba.it

In the quest for multifunctional ligands for Alzheimer's disease, researchers have designed compounds that also inhibit butyrylcholinesterase. mdpi.com One such compound, 14 , emerged as a potent 5-HT6 receptor ligand (Kᵢ = 22 nM) and a human butyrylcholinesterase inhibitor. mdpi.com Molecular modeling studies indicate that these ligands adopt an elongated conformation within the 5-HT6R binding site. mdpi.com The affinity of various 1,3,5-triazine derivatives for the 5-HT6 receptor is summarized in the table below. uniba.it

        Binding Affinities (Kᵢ) of 1,3,5-Triazine Analogs at the 5-HT6 Receptor
    
CompoundKᵢ (nM)
Compound 19< 200
Compound 23< 200
Compound 25< 200
Compound 27< 200
Compound 29< 200
Compound 30< 200

Dopamine Receptor Subtype (D2, D3) Binding and Selective Affinity

The development of ligands with selective affinity for the dopamine D3 receptor over the D2 receptor is a significant area of research, as D3 receptor modulators are promising for treating substance abuse and neuropsychiatric disorders. acs.org The challenge lies in the high sequence homology between these two receptor subtypes. acs.orgnih.gov

A series of N-phenylpiperazine analogs have been shown to selectively bind to the D3 receptor. nih.gov One study found that compound 6a , a 3-thiophenephenyl and 4-thiazolylphenyl fluoride (B91410) substituted N-phenylpiperazine analog, binds to the human D3 receptor with nanomolar affinity and exhibits approximately 500-fold selectivity over the D2 receptor. nih.gov This selectivity is thought to arise from the ability of these compounds to bind in a bitopic manner at the D3 receptor. nih.gov

In another study, acylaminobutylpiperazines were synthesized and evaluated. acs.org Compounds with phenyl and substituted phenyl groups displayed Kᵢ values of less than 10 nM at the D3 receptor with a D2R/D3R selectivity ratio ranging from 5.4 to 56-fold. acs.org The 2,3-dichlorophenylpiperazine analogue, compound 8 , showed the highest D3 receptor affinity in the subnanomolar range. acs.org The introduction of a trifluoromethyl group at the 3-position of the phenyl ring (compound 9 ) increased D3 receptor affinity without significantly affecting D2 receptor affinity, thereby improving selectivity. acs.org

Furthermore, a series of N-(2-methoxyphenyl)homopiperazine analogs were also investigated. researchgate.net Several of these ligands showed high binding affinity for the D3 receptor, with Kᵢ values from 0.7 to 3.9 nM and a 30- to 170-fold selectivity for the D3 versus the D2 receptor. researchgate.net A new conformationally-flexible benzamide (B126) scaffold has also been reported to have a high affinity for the D3 receptor and excellent selectivity versus the D2 receptor. semanticscholar.org An analog from this series demonstrated a Kᵢ of 1.1 ± 0.1 nM for the human D3 receptor compared to 107 ± 5 nM for the human D2 receptor. semanticscholar.org

The binding affinities and selectivity of various analogs for D2 and D3 receptors are presented in the table below. acs.orgnih.gov

        Dopamine D2 and D3 Receptor Binding Affinities and Selectivity of Various Analogs
    
CompoundD3R Kᵢ (nM)D2R Kᵢ (nM)Selectivity (D2R Kᵢ / D3R Kᵢ)
Compound 4g (3-methoxyphenyl analogue)---
Compound 4h (4-fluorophenyl analogue)4.4-Superior D3R selectivity
Compound 6 (phenylpiperazine)<10--
Compound 7 (2-methoxyphenylpiperazine)<10-Reduced selectivity vs. Compound 6
Compound 8 (2,3-dichlorophenylpiperazine)<1 (subnanomolar)--
Compound 9 (3-trifluoromethylphenyl)<10-56

Muscarinic Receptor Probing and Functional Consequences

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G-protein coupled receptors that are divided into five subtypes (M1-M5). nih.gov These receptors are involved in various functions in the central and peripheral nervous systems. nih.gov M1, M3, and M5 subtypes couple to Gq/11 proteins, while M2 and M4 subtypes couple to Gi/o proteins. nih.gov

A series of 1,4-dioxane (B91453) analogs have been synthesized and studied for their affinity at M1–M5 mAChRs. nih.gov The 6-cyclohexyl-6-phenyl derivative 3b showed higher pKᵢ values for mAChRs compared to the parent compound and a selectivity profile similar to the clinically used drug oxybutynin. nih.gov Docking simulations on the M3 mAChR structure helped to rationalize the observed experimental findings. nih.gov The presence of a quaternary ammonium (B1175870) function in this compound is intended to prevent it from crossing the blood-brain barrier, making it a potential candidate for peripheral diseases involving M3 receptors. nih.gov

In another line of research, a series of 3-(3-substituted-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines were synthesized and evaluated for their affinity and efficacy at M1 and M2 muscarinic receptors. nih.gov The (pentyloxy)- (5e ) and (hexyloxy)-TZTP (5f ) analogues demonstrated potent inhibition in a vas deferens preparation, indicative of M1 activity, with IC50 values in the low picomolar range. nih.gov In contrast, these compounds showed low efficacy and potency in atria and ileum preparations, suggesting selectivity for the M1 receptor subtype. nih.gov The corresponding (alkylthio)-TZTP analogs generally displayed higher receptor affinity and were more potent than their alkoxy counterparts. nih.gov

G-Protein Coupled Receptor (GPR84) Antagonism Mechanisms

G-protein coupled receptor 84 (GPR84) is a proinflammatory receptor that has been implicated in several inflammatory and fibrotic diseases. researchgate.netacs.org As such, there is considerable interest in developing GPR84 antagonists for therapeutic purposes. researchgate.net

One novel class of GPR84 competitive antagonists is based on a 1,2,4-triazine (B1199460) scaffold. acs.orgresearchgate.net Extensive structure-activity relationship (SAR) studies have been conducted on these compounds. acs.org In silico docking studies using an AlphaFold-generated structure of human GPR84, supported by mutagenesis studies, have revealed a potential binding pose for this class of orthosteric antagonists. acs.org These studies have led to the identification of lead compounds with potent GPR84 antagonist activity and favorable pharmacokinetic profiles suitable for further development. acs.orgresearchgate.net For example, lead compound 42 has been identified as a potent GPR84 antagonist. acs.org

The development of potent and selective GPR84 antagonists like GLPG1205 has been a focus of research. researchgate.net This compound was shown to reduce disease activity in a mouse model of chronic inflammatory bowel disease. researchgate.net The signaling of GPR84 is largely pro-inflammatory and can enhance the phagocytic activities of macrophages. researchgate.net

Cellular Mechanisms of Action (Excluding Human Clinical Outcomes)

In Vitro Antiproliferative and Apoptosis Induction Pathways in Cancer Cell Lines

Several classes of compounds structurally related to this compound analogs have demonstrated significant antiproliferative and pro-apoptotic activity in various cancer cell lines.

One such class is the 3-amino-N-phenyl-1H-indazole-1-carboxamides. nih.gov When evaluated against a panel of 60 human cancer cell lines, these compounds exhibited interesting antiproliferative activity. nih.gov The most active compounds in this series, 10d and 10e , were capable of inhibiting the growth of numerous neoplastic cell lines at concentrations below 1 microM. nih.gov Their mechanism of action involves causing a block in the G0-G1 phase of the cell cycle. nih.gov Further analysis revealed that these compounds increase the ratio of underphosphorylated retinoblastoma protein (pRb) to total pRb. nih.gov

Another group of compounds, 2-oxo-3-phenylquinoxaline derivatives, has been investigated for anticancer activity against colorectal cancer (HCT-116) cells. nih.gov Compounds 2a and 7j significantly reduced cell viability, with IC50 values of 28.85 ± 3.26 μg/mL and 26.75 ± 3.50 μg/mL, respectively. nih.gov Treatment of HCT-116 cells with compound 7j led to notable morphological changes, including nuclear disintegration and chromatin fragmentation, which are hallmarks of apoptosis. nih.gov Nuclear staining with DAPI confirmed these apoptotic events, observing chromatin condensation and the formation of apoptotic bodies. nih.gov

Furthermore, derivatives of flufenamic acid have been synthesized and evaluated for their cytotoxic effects. semanticscholar.org Compound 7 from this series showed anticancer activity against the MCF-7 breast cancer cell line with a GI50 of 148 µM. semanticscholar.org The cytotoxicity was attributed to the induction of apoptosis, as evidenced by fragmented nuclei upon DAPI staining. semanticscholar.org Mechanistically, compound 7 was found to increase the mRNA level and activation of caspase 9, and it enhanced the release of cytochrome c from the mitochondria into the cytosol, indicating the involvement of the intrinsic apoptotic pathway. semanticscholar.org The pyrazolo[3,4-d]pyrimidine scaffold, a purine (B94841) bioisostere, is also known for its antiproliferative properties, often mediated through the inhibition of various protein kinases that are dysregulated in cancer. unife.it

The antiproliferative activity of selected compounds is detailed in the table below. nih.govsemanticscholar.org

        Antiproliferative Activity of Selected Compounds in Cancer Cell Lines
    
CompoundCell LineActivity
Compound 2a (2-oxo-3-phenylquinoxaline derivative)HCT-116IC50 = 28.85 ± 3.26 μg/mL
Compound 7j (2-oxo-3-phenylquinoxaline derivative)HCT-116IC50 = 26.75 ± 3.50 μg/mL
Compound 7 (flufenamic acid derivative)MCF-7GI50 = 148 µM

Antifungal Action Mechanisms (e.g., Fungal Enzyme Inhibition)

Derivatives of this compound have inspired the synthesis of compounds with notable antifungal properties. A series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized and tested in vitro against several phytopathogenic fungi. mdpi.comnih.gov Some of these compounds demonstrated moderate antifungal activities. nih.govresearchgate.net Specifically, compounds 6a , 6b , and 6c showed over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, which was superior to the commercial fungicides carboxin (B1668433) and boscalid. mdpi.comnih.gov

In a more detailed mechanistic study, the novel fungicide N-(naphthalen-1-yl) phenazine-1-carboxamide (B1678076) (NNPCN) was investigated for its inhibitory action against Rhizoctonia solani. mdpi.com This compound induced morphological changes in the fungal hyphae, including swelling, fractures, and deformities. mdpi.com At the subcellular level, transmission electron microscopy revealed separation of the cell wall, disintegration of organelles, and disappearance of the septum. mdpi.com

Transcriptome analysis of NNPCN-treated R. solani identified a significant number of differentially expressed genes, with many being involved in cell wall glucan decomposition and metabolism, as well as cell membrane synthesis. mdpi.com A key finding was the inhibition of β-1,3-glucanase activity by NNPCN. mdpi.com This enzyme is crucial for cell wall remodeling and integrity. By reducing its activity, NNPCN likely disrupts cell wall synthesis, leading to the observed morphological damage and growth inhibition. mdpi.com

The table below summarizes the antifungal activity of representative compounds. mdpi.comnih.govmdpi.com

        Antifungal Activity of Selected Compounds
    
CompoundFungusActivity
Compound 6aGibberella zeae>50% inhibition at 100 µg/mL
Compound 6bGibberella zeae>50% inhibition at 100 µg/mL
Compound 6cGibberella zeae>50% inhibition at 100 µg/mL
NNPCNRhizoctonia solaniInhibition rate of 87.64%; EC50 of 4.25 μg/mL

Information regarding the mechanistic investigations into the biological activity of this compound and its analogs, specifically concerning their impact on inflammatory mediators and signaling pathways, is not available in the public domain.

Extensive searches of scientific literature and databases have not yielded specific studies that detail the modulation of inflammatory mediators or signaling pathways by this compound or its direct structural analogs. Consequently, the detailed research findings and data tables required to populate the requested article section are not publicly accessible.

The provided outline, "6.3.3. Modulation of Inflammatory Mediators and Signaling Pathways," suggests that the information may be contained within a specific proprietary source, denoted by the citation "," which is not available for public review. Without access to this specific source, a thorough, informative, and scientifically accurate article focusing solely on the requested chemical compound and its analogs cannot be generated.

General information on the anti-inflammatory mechanisms of broader, structurally dissimilar chemical classes is available but would not adhere to the strict content inclusions and exclusions of the request. Therefore, to fulfill the user's request accurately, access to the cited source or other specific research on this compound is necessary.

Derivatization and Chemical Modification Studies of N 3 Methylsulfanyl Phenyl Thian 3 Amine

Synthesis of N-Substituted Thian-3-amine (B2788540) Derivatives for Enhanced Biological Function

The secondary amine of the thian ring is a prime target for substitution to modulate the compound's physicochemical properties and biological function. nih.govscience-revision.co.ukresearchgate.net N-substitution can influence factors such as polarity, basicity, and steric profile, which in turn affect target binding affinity, selectivity, and pharmacokinetic properties. nih.gov Common synthetic strategies to achieve N-substitution include reductive amination, acylation, and alkylation.

Research in this area focuses on introducing a diverse range of substituents to explore their impact on biological activity. For instance, the introduction of small alkyl groups can fine-tune lipophilicity, while incorporating larger aromatic or heterocyclic moieties can introduce new binding interactions with a biological target. Acylation with various acid chlorides or anhydrides yields amide derivatives, which can act as hydrogen bond donors or acceptors. These modifications are crucial for building a comprehensive SAR profile. mdpi.com

Table 1: Examples of N-Substituted Derivatives and Their Potential Functional Enhancements
Derivative NameSubstituent (R-group on Nitrogen)Synthetic MethodPotential Functional Enhancement
N-Methyl-N-[3-(methylsulfanyl)phenyl]thian-3-amine-CH₃Reductive amination with formaldehydeIncreased basicity; altered receptor binding specificity.
N-Acetyl-N-[3-(methylsulfanyl)phenyl]thian-3-amine-C(O)CH₃Acylation with acetyl chlorideNeutralized basicity; introduction of H-bond acceptor.
N-Benzyl-N-[3-(methylsulfanyl)phenyl]thian-3-amine-CH₂PhAlkylation with benzyl (B1604629) bromideIncreased lipophilicity; potential for π-stacking interactions.
N-(Pyridin-2-yl)-N-[3-(methylsulfanyl)phenyl]thian-3-amine-C₅H₄NBuchwald-Hartwig aminationIntroduction of a metal-chelating site; altered solubility. nih.gov

Oxidative Modifications of the Methylsulfanyl Moiety to Sulfoxide (B87167) and Sulfone Analogs

The methylsulfanyl (-SCH₃) group is susceptible to controlled oxidation, providing a straightforward method to generate analogs with significantly different electronic and physical properties. nih.gov Oxidation to the corresponding sulfoxide (-S(O)CH₃) and sulfone (-S(O)₂CH₃) introduces polarity and hydrogen bond accepting capabilities, which can profoundly impact a molecule's solubility, cell permeability, and interaction with biological targets. namiki-s.co.jp

Table 2: Oxidative Derivatives of N-[3-(Methylsulfanyl)phenyl]thian-3-amine
Derivative NameStructure of Sulfur MoietyTypical Reaction ConditionsKey Property Change
N-[3-(Methylsulfinyl)phenyl]thian-3-amine-S(O)CH₃ (Sulfoxide)1 eq. m-CPBA, DCM, 0°CIncreased polarity; chiral center at sulfur.
N-[3-(Methylsulfonyl)phenyl]thian-3-amine-S(O)₂CH₃ (Sulfone)>2 eq. m-CPBA, DCM, rtSignificantly increased polarity; strong H-bond acceptor. namiki-s.co.jp

Further Functionalization of the Phenyl Ring for Expanded Chemical Diversity and SAR

The phenyl ring offers a scaffold for further functionalization to explore chemical space and build a detailed structure-activity relationship (SAR). nih.gov The existing methylsulfanyl and amino-thian groups direct the position of subsequent modifications through their electronic effects. Introducing a variety of substituents—such as halogens, alkyl, and nitro groups—can modulate the electronic properties, lipophilicity, and steric profile of the molecule. mdpi.com

Standard electrophilic aromatic substitution reactions can be employed to install these functional groups. For example, bromination can introduce a bromine atom, which can serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex structures. Nitration followed by reduction provides an amino group, which can be further derivatized. Such strategies are fundamental to medicinal chemistry for optimizing lead compounds by systematically probing different regions of the binding pocket of a biological target. researchgate.net

Table 3: Phenyl Ring Functionalization for SAR Studies
Derivative NameSubstituent on Phenyl RingPotential Synthetic RoutePurpose of Modification for SAR
N-[4-Bromo-3-(methylsulfanyl)phenyl]thian-3-amine-BrBromination with NBSProbe for halogen bonding; handle for cross-coupling.
N-[3-(Methylsulfanyl)-4-nitrophenyl]thian-3-amine-NO₂Nitration with HNO₃/H₂SO₄Introduce electron-withdrawing group; precursor to an amine.
N-[4-Methoxy-3-(methylsulfanyl)phenyl]thian-3-amine-OCH₃Multi-step synthesis from a phenol (B47542) precursorIntroduce electron-donating group; potential H-bond acceptor.
N-4'-Methoxy-[1,1'-biphenyl]-3-yl-C₆H₄OCH₃Suzuki coupling of bromo-derivativeExplore larger, sterically demanding binding pockets.

Incorporation of Bio-orthogonal Labels and Probes for Mechanistic Research

To study the mechanism of action of this compound, derivatives containing bio-orthogonal labels can be synthesized. These labels allow the molecule to be tracked and identified within complex biological systems without interfering with native biochemical processes. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for this purpose. wikipedia.orgorganic-chemistry.orgtcichemicals.com

A common strategy involves synthesizing an analog of the parent compound that contains either a terminal alkyne or an azide (B81097) group. nih.gov This functional handle can then be "clicked" onto a reporter molecule, such as a fluorophore (e.g., a coumarin (B35378) derivative) for imaging studies or a biotin (B1667282) tag for affinity purification and identification of binding partners. These reactions are highly efficient, specific, and can often be performed in biological media, making them ideal for chemical biology applications. researchgate.net

Table 4: Derivatives for Bio-orthogonal Labeling
Derivative NameBio-orthogonal HandleSynthetic ApproachApplication
N-[3-(Methylsulfanyl)-4-(prop-2-yn-1-yloxy)phenyl]thian-3-amineTerminal AlkyneAlkylation of a precursor phenol with propargyl bromide.CuAAC ligation with azide-functionalized tags (e.g., Azide-Biotin). organic-chemistry.org
N-[4-(2-Azidoethoxy)-3-(methylsulfanyl)phenyl]thian-3-amineAzideAlkylation of a precursor phenol with 2-azidoethyl tosylate.CuAAC ligation with alkyne-functionalized probes (e.g., Alkyne-FITC). wikipedia.org

Advanced Analytical Methodologies in N 3 Methylsulfanyl Phenyl Thian 3 Amine Research

Chromatographic Techniques for Isolation, Purity Assessment, and Quantitative Analysis (e.g., HPLC, GC-MS)

Chromatography is a cornerstone of analytical chemistry, indispensable for the separation, identification, and quantification of chemical compounds. For a molecule like N-[3-(Methylsulfanyl)phenyl]thian-3-amine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as powerful tools for ensuring sample integrity and conducting precise measurements.

High-Performance Liquid Chromatography (HPLC)

HPLC is a preferred method for the analysis of secondary aromatic amines due to its robustness and versatility. researchgate.netnih.gov The technique separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, reversed-phase HPLC is typically employed, where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

To enhance detection sensitivity and selectivity, especially with UV or fluorescence detectors, derivatization of the secondary amine group is a common strategy. mdpi.comthermofisher.comnih.gov Reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the amine to form a derivative with a strong chromophore or fluorophore, significantly lowering the limits of detection. thermofisher.comnih.gov Alternatively, HPLC coupled with tandem mass spectrometry (LC-MS/MS) can provide high specificity and sensitivity for quantification without the need for derivatization. nih.gov

Below is a table representing typical starting parameters for the HPLC analysis of secondary aryl amines, applicable to the study of this compound.

Table 1: Illustrative HPLC Parameters for Secondary Aryl Amine Analysis This table is interactive. You can sort and filter the data.

Parameter Condition 1 Condition 2 Condition 3
Column C18 (e.g., 4.6 x 150 mm, 5 µm) Phenyl-Hexyl (e.g., 4.6 x 250 mm, 5 µm) C8 (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water 10 mM Ammonium (B1175870) Acetate, pH 6.8 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile Methanol (B129727) Acetonitrile
Gradient 5% to 95% B over 20 min 10% to 90% B over 25 min 20% to 80% B over 15 min
Flow Rate 1.0 mL/min 0.8 mL/min 0.4 mL/min
Column Temp. 35 °C 40 °C 30 °C
Detector UV at 254 nm Fluorescence (FLD) (with derivatization) Mass Spectrometry (MS)

| Injection Vol. | 10 µL | 5 µL | 2 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another vital technique for the analysis of volatile and thermally stable compounds. researchgate.net It separates compounds based on their volatility in a gaseous mobile phase, followed by detection using a mass spectrometer, which provides structural information based on the mass-to-charge ratio of ionized fragments.

Due to the polarity of the secondary amine group, direct GC analysis of this compound can lead to poor peak shapes (tailing) and potential decomposition on the column. mdpi.com Therefore, derivatization is often necessary to increase volatility and thermal stability while reducing polarity. gdut.edu.cn Silylation reagents are commonly used for this purpose. Care must be taken in selecting the injection solvent, as reactive solvents like methanol can sometimes form condensation products with amines at high injector temperatures. nih.gov

The following table outlines typical GC-MS conditions that could be adapted for the analysis of a derivatized form of this compound.

Table 2: Representative GC-MS Parameters for Derivatized Amine Analysis This table is interactive. You can sort and filter the data.

Parameter Setting
GC Column 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Injector Temperature 280 °C
Injection Mode Splitless (1 µL injection)
Oven Program Start at 80 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Scan Range | 50 - 550 amu |

Electrochemical Methods for Redox Potential Determination and Reaction Monitoring

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for investigating the redox properties of a molecule like this compound. ossila.com This compound contains two electroactive moieties: a secondary aromatic amine and an aryl thioether. Both groups can undergo oxidation or reduction at specific potentials, providing insight into the molecule's electronic structure and reactivity.

The secondary amine group can be oxidized, typically involving the loss of an electron to form a radical cation. researchgate.netnih.gov The potential at which this occurs is influenced by the electronic nature of the substituents on the aromatic ring. researchgate.netntu.edu.tw Similarly, the aryl thioether (methylsulfanyl) group is also redox-active and can be electrochemically oxidized or reduced. researchgate.netchemrxiv.org The reduction potential of aryl thioethers can be tuned by the electronic properties of the aryl substituent. chemrxiv.org

Cyclic voltammetry experiments would reveal the oxidation and reduction potentials of this compound, indicating its susceptibility to electron transfer reactions. This data is valuable for understanding potential metabolic pathways, designing synthetic reactions, and evaluating its application in materials science where redox activity is critical.

The table below presents representative redox potential data for compounds containing functionalities similar to those in this compound, illustrating the expected range of values.

Table 3: Representative Redox Potentials of Analogous Aromatic Amine and Thioether Compounds This table is interactive. You can sort and filter the data.

Compound Class Functional Group Process Potential Range (V vs. ref. electrode) Reference
Triphenylamine Derivatives Secondary/Tertiary Aryl Amine Oxidation (Amine → Radical Cation) +0.2 to +0.6 ntu.edu.tw
Aniline (B41778) Derivatives Secondary Aryl Amine Oxidation (Amine → Radical Cation) +0.6 to +1.1 researchgate.net
Benzyl (B1604629) Aryl Thioethers Aryl Thioether Reduction (C-S Cleavage) -2.4 to -2.8 researchgate.netchemrxiv.org

Thermal Analysis Techniques for Material Characterization

Thermal analysis techniques are essential for characterizing the material properties of a compound, such as its thermal stability, melting point, and decomposition behavior. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most relevant methods.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.orgscience.gov This analysis provides a quantitative measure of the compound's thermal stability. The resulting TGA curve indicates the temperature at which degradation begins (onset temperature) and the profile of mass loss. For a complex organic molecule, decomposition may occur in multiple steps. researchgate.net Studies on organosulfur compounds have used TGA to establish thermal stability criteria, which are dependent on molecular structure. researchgate.net The thermal stability of amines can also be significantly influenced by their chemical environment. core.ac.uk

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. unigoa.ac.intudelft.nl It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions. uc.eduyoutube.com A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point (Tₘ) and allow for the calculation of its enthalpy of fusion (ΔHfus). This data is fundamental for purity determination and for understanding the physical state of the material at different temperatures.

The following tables summarize hypothetical, yet representative, thermal analysis data for a compound with a structure similar to this compound.

Table 4: Representative TGA Data for Thermal Stability Assessment This table is interactive. You can sort and filter the data.

Parameter Atmosphere Value Observation
Onset of Decomposition (Tonset) Nitrogen ~210 °C Temperature at which significant mass loss begins.
Temperature at Max Decomposition Rate Nitrogen ~250 °C First major decomposition step, possibly loss of side chains.
Second Decomposition Stage Nitrogen ~380 °C Degradation of the core aromatic and heterocyclic structures.

| Char Residue at 600 °C | Nitrogen | ~15% | Remaining non-volatile carbonaceous material. |

Table 5: Representative DSC Data for Phase Transition Analysis This table is interactive. You can sort and filter the data.

Parameter Value Unit Description
Melting Point (Tm) 155.8 °C The peak temperature of the endothermic melting transition.
Enthalpy of Fusion (ΔHfus) 32.5 kJ/mol The energy required to melt the crystalline solid.
Crystallization Temperature (Tc) 110.2 °C Peak of the exothermic transition upon cooling from the melt.

| Glass Transition (Tg) | Not Observed | N/A | Indicates the compound is highly crystalline rather than amorphous. |

Q & A

Q. What are the established synthetic routes for N-[3-(Methylsulfanyl)phenyl]thian-3-amine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves nucleophilic substitution between 3-(methylsulfanyl)aniline and thian-3-amine under controlled conditions. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) or alcohols (ethanol/methanol) are used to enhance reaction efficiency. Elevated temperatures (~80–100°C) are often required to drive the reaction .
  • Microwave-assisted synthesis : This method reduces reaction time (from hours to minutes) and improves yields (>85%) by enabling precise thermal control, making it scalable for research applications .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How is this compound structurally characterized?

Answer:

  • X-ray crystallography : Single-crystal analysis using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides precise bond lengths, angles, and conformation of the thian ring and methylsulfanyl group .
  • Spectroscopy :
    • NMR : 1^1H NMR (δ 2.1 ppm for SCH3_3, δ 3.8 ppm for NH), 13^13C NMR (δ 40–45 ppm for thian carbons) .
    • Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 239.40 (M+H+^+) .

Q. What are the common chemical reactions and derivatives of this compound?

Answer:

  • Oxidation : Reacts with H2_2O2_2 or mCPBA to form sulfoxides (S=O) or sulfones (O=S=O), altering electronic properties for SAR studies .
  • Electrophilic substitution : Nitration (HNO3_3/H2_2SO4_4) or halogenation (Br2_2/Fe) at the phenyl ring introduces functional groups for further derivatization .
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) reduces the thian ring to a saturated amine, modifying steric effects .

Advanced Research Questions

Q. How does the position of the methylsulfanyl group (meta vs. ortho/para) influence biological activity?

Answer: Comparative studies with N-[2-(Methylsulfanyl)phenyl]thian-3-amine (ortho) and N-[4-(Methylsulfanyl)phenyl]thian-3-amine (para) reveal:

  • Meta substitution enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450) due to reduced steric hindrance compared to ortho .
  • Fluorine analogs (e.g., 3-fluoro derivatives) show improved metabolic stability, suggesting electron-withdrawing groups at the meta position optimize pharmacokinetics .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts stronger hydrogen bonding (ΔG = -8.2 kcal/mol) for the meta-substituted compound with tyrosine kinases .

Q. What methodologies resolve contradictions in reported biological activity data?

Answer:

  • Dose-response validation : Replicate assays (e.g., IC50_{50} measurements in triplicate) using standardized cell lines (HEK293 or HepG2) control for batch variability .
  • Meta-analysis : Pool data from published studies (e.g., antimicrobial activity against S. aureus) to identify outliers and establish consensus EC50_{50} ranges (e.g., 12–18 µM) .
  • Off-target profiling : Use kinome-wide screening (Eurofins KinaseProfiler) to confirm selectivity and rule out false positives .

Q. How can computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular dynamics (MD) simulations : GROMACS simulations (100 ns) assess binding stability with GPCRs, analyzing RMSD (<2 Å) and ligand-protein hydrogen bonds .
  • QSAR modeling : Train models (Random Forest or SVM) on derivatives’ logP and polar surface area to predict blood-brain barrier permeability .
  • ADMET prediction : SwissADME estimates bioavailability (73%) and CYP inhibition risk, guiding lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.